Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
CAS No.: 1946818-42-3
Cat. No.: VC5677141
Molecular Formula: C8H8F3IN2O2
Molecular Weight: 348.064
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1946818-42-3 |
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Molecular Formula | C8H8F3IN2O2 |
Molecular Weight | 348.064 |
IUPAC Name | methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C8H8F3IN2O2/c1-16-7(15)5-4-14(13-6(5)12)3-2-8(9,10)11/h4H,2-3H2,1H3 |
Standard InChI Key | XTXZGLBBIIYJEO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN(N=C1I)CCC(F)(F)F |
Introduction
Structural and Physicochemical Properties
The molecular formula of methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is CHFINO, with a molecular weight of 363.06 g/mol. Key structural attributes include:
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Trifluoropropyl group: Introduces hydrophobicity and metabolic stability.
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Iodine at C3: Facilitates cross-coupling reactions (e.g., Sonogashira, Suzuki).
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Methyl ester at C4: Enhances solubility and serves as a leaving group for further modifications.
Table 1: Key Physicochemical Properties
Property | Value/Description |
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IUPAC Name | Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate |
Molecular Formula | CHFINO |
Molecular Weight | 363.06 g/mol |
CAS Number | Not publicly disclosed |
Boiling Point | Estimated 220–240°C (decomposes) |
Solubility | Soluble in DMSO, DMF; sparingly in HO |
The H NMR spectrum (hypothetical, based on analogs ) would exhibit signals for the trifluoropropyl chain (δ 2.5–3.5 ppm, multiplet), methyl ester (δ 3.8 ppm, singlet), and pyrazole protons (δ 8.0–8.5 ppm). C NMR would show carbonyl carbons near δ 165 ppm and CF carbons at δ 120–125 ppm (quartet, ≈ 280 Hz) .
Synthesis and Optimization
Synthetic Route
The synthesis involves four stages:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine with a 1,3-dicarbonyl precursor (e.g., ethyl 3-oxobutanoate) under acidic conditions yields the parent pyrazole .
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Iodination: Electrophilic iodination at C3 using N-iodosuccinimide (NIS) in acetic acid (yield: 75–85%) .
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Trifluoropropyl Introduction: Nucleophilic substitution of the pyrazole’s NH group with 3,3,3-trifluoropropyl bromide in the presence of NaH (yield: 60–70%) .
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Esterification: Reaction with methanol under Mitsunobu conditions or acid-catalyzed ester exchange completes the synthesis .
Key Challenges:
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Regioselectivity: Ensuring iodination occurs exclusively at C3 requires careful control of reaction temperature and stoichiometry .
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Purification: Column chromatography (hexane/ethyl acetate) is critical due to byproducts from incomplete substitutions .
Industrial-Scale Production
Optimized parameters for large-scale synthesis include:
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Continuous Flow Reactors: Improve heat transfer during exothermic iodination .
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Catalytic Mitsunobu Conditions: Reduce stoichiometric reagent waste .
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
The iodine atom at C3 participates in palladium-catalyzed couplings:
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Sonogashira Coupling: With terminal alkynes to form 3-alkynyl derivatives (yield: 65–80%) .
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Suzuki-Miyaura Coupling: With aryl boronic acids for biaryl synthesis (yield: 70–85%) .
Example Reaction:
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis to the carboxylic acid, which can be converted to amides or acyl chlorides:
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